molecular formula C9H15N3O2 B2996066 tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate CAS No. 786684-63-7

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Cat. No. B2996066
Key on ui cas rn: 786684-63-7
M. Wt: 197.238
InChI Key: FCEYZRUTRMWATR-UHFFFAOYSA-N
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Patent
US07691867B2

Procedure details

Tert-butyl (4-nitro-1H-pyrazol-1-yl)acetate (1.0 g, 4.40 mmol) and 10% palladium on carbon (0.100 g) in methanol (20 ml) were stirred under an atmosphere of hydrogen for 2 hours and then the mixture was filtered through Celite and the filtrate evaporated to give tert-butyl (4-amino-1H-pyrazol-1-yl)acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:8]=1)([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:5]=[N:6][N:7]([CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CC(=O)OC(C)(C)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NN(C1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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